1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperazine
Description
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]piperazine is a piperazine derivative featuring a pyrazole ring substituted at the 3-position with a methyl group and linked to the piperazine core via a methylene bridge.
Properties
Molecular Formula |
C9H16N4 |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-[(1-methylpyrazol-3-yl)methyl]piperazine |
InChI |
InChI=1S/C9H16N4/c1-12-5-2-9(11-12)8-13-6-3-10-4-7-13/h2,5,10H,3-4,6-8H2,1H3 |
InChI Key |
WKMVAUIUJYVRHX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CN2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperazine typically involves the reaction of 1-methyl-1H-pyrazole with piperazine. One common method uses phenylhydrazine and ethyl acetoacetate as starting materials, followed by cyclization, chloride acetylation, substitution, and deacetalization . Another method involves using 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine under acid catalysis .
Industrial Production Methods
The industrial production of this compound is designed to be efficient and scalable. The methods avoid the use of highly toxic or expensive reagents, making them suitable for large-scale production. The reaction steps are optimized for safety and simplicity, ensuring that the process is both cost-effective and environmentally friendly .
Chemical Reactions Analysis
Substitution Reactions
The piperazine ring and pyrazole-linked methylene group participate in nucleophilic substitution.
Key Observations:
-
N-Alkylation/Acylation: Piperazine’s secondary amines react with alkyl halides or acyl chlorides. For example, reaction with benzyl bromide in THF yields 1-benzyl-4-[(1-methyl-1H-pyrazol-3-yl)methyl]piperazine.
-
Pyrazole Functionalization: Electrophilic substitution at the pyrazole C4 position occurs with nitrating agents (HNO₃/H₂SO₄) to produce nitro derivatives.
Representative Reaction Table:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Benzoyl chloride | DCM, RT, 12h | 1-Benzoyl-piperazine derivative | |
| HNO₃ (fuming) | H₂SO₄, 0°C, 2h | 4-Nitro-pyrazole-piperazine hybrid |
Oxidation and Reduction
The methylene linker and pyrazole ring undergo redox transformations.
Key Findings:
-
Oxidation: Treatment with KMnO₄ in acidic conditions oxidizes the methylene group to a ketone, forming 1-(1-methyl-1H-pyrazol-3-yl)piperazin-1-yl)methanone.
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to a pyrrolidine analog.
Experimental Conditions:
-
Oxidation: 0.1M H₂SO₄, 60°C, 4h (yield: ~72%).
-
Reduction: Ethanol, 50 psi H₂, RT, 8h (yield: ~65%).
Ring-Opening and Cycloaddition
The piperazine ring demonstrates ring-opening under strong acidic conditions, while the pyrazole participates in [3+2] cycloadditions.
Notable Reactions:
-
Piperazine Ring-Opening: Concentrated HCl at reflux cleaves the ring to form ethylenediamine derivatives.
-
Cycloaddition: Reaction with acetylenedicarboxylate generates fused pyrazolo-pyrrolidine systems .
Mechanistic Insight:
-
Ring-opening proceeds via protonation of piperazine followed by nucleophilic attack.
-
Cycloadditions exploit pyrazole’s electron-deficient character .
Cross-Coupling Reactions
The pyrazole moiety enables palladium-catalyzed couplings.
Case Study:
-
Suzuki-Miyaura Coupling: Reaction with 4-bromophenylboronic acid under Pd(PPh₃)₄ catalysis produces biaryl derivatives (yield: 58%) .
Conditions:
Comparative Reactivity Analysis
The compound’s reactivity differs from analogs due to steric and electronic effects from the methyl group.
| Compound | Reactivity with HNO₃/H₂SO₄ | Piperazine Alkylation Rate |
|---|---|---|
| 1-[(1-Methyl-pyrazol-3-yl)methyl]piperazine | Moderate (C4 nitration) | Fast |
| 1-[(1-Ethyl-pyrazol-5-yl)methyl]piperazine | Low (steric hindrance) | Slow |
| Unsubstituted pyrazolyl-piperazine | High (C3/C5 nitration) | Fast |
Source: Comparative data synthesized from,, and .
Mechanistic Case Study: Piperazine Acylation
A detailed pathway for acetylating the piperazine nitrogen:
-
Nucleophilic Attack: Piperazine’s amine attacks the electrophilic carbonyl carbon of acetyl chloride.
-
Intermediate Formation: Tetrahedral intermediate collapses, releasing HCl.
-
Product Stabilization: Acetylated product precipitates in nonpolar solvents.
Scientific Research Applications
Chemical Structure and Synthesis
The compound 1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperazine can be synthesized through various chemical reactions involving piperazine and pyrazole derivatives. The synthesis process often employs cyclization techniques and may involve the use of different reagents to enhance yield and purity. For instance, one notable method includes the reaction of piperazine with substituted pyrazoles, which can be optimized to avoid toxic solvents like pyridine .
Biological Activities
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities:
- Anti-inflammatory Effects : Compounds containing pyrazole rings have been shown to possess anti-inflammatory properties. Studies have demonstrated that derivatives of this compound can inhibit inflammatory responses in various models .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against several bacterial strains. In vitro studies suggest that it may serve as a lead compound for developing new antimicrobial agents .
- Receptor Modulation : this compound has been studied for its interactions with sigma receptors, which are implicated in various neurological conditions. Its potential as a sigma receptor antagonist positions it as a candidate for treating disorders such as depression and anxiety .
Case Study 1: Anti-inflammatory Activity
A study published in the International Journal of Pharmaceutical Sciences Review and Research reported the synthesis of novel pyrazole derivatives, including this compound. These compounds were evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema model in rats. The results indicated that certain derivatives exhibited significant anti-inflammatory effects comparable to standard drugs like Indomethacin .
Case Study 2: Antimicrobial Evaluation
In another investigation, a series of piperazine derivatives were synthesized and tested for antimicrobial activity. The study highlighted that compounds containing the pyrazole moiety demonstrated potent activity against both gram-positive and gram-negative bacteria. This suggests the potential application of this compound in developing new antibiotics .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
| Application Area | Findings |
|---|---|
| Anti-inflammatory | Exhibits significant anti-inflammatory effects in animal models |
| Antimicrobial | Potent activity against various bacterial strains |
| Receptor Modulation | Potential as a sigma receptor antagonist for neurological disorders |
| Synthesis Techniques | Various methods including cyclization with optimized reagents |
Mechanism of Action
The mechanism of action of 1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. For example, as an intermediate for dipeptidyl peptidase-4 inhibitors, it helps regulate blood sugar levels by inhibiting the enzyme that degrades incretin hormones . This inhibition increases the levels of incretin hormones, which in turn stimulate insulin secretion and decrease glucagon release, leading to improved blood sugar control.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine derivatives are highly tunable scaffolds, with substituents dictating pharmacological and physicochemical properties. Below is a comparative analysis of 1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperazine and key analogs:
Structure-Activity Relationship (SAR) Trends
- Hydrophobic Substitutents : Methyl groups (e.g., in 1-(4-methylphenyl)piperazine) occupy hydrophobic pockets in tubulin, enhancing activity . The methyl group on the pyrazole in the target compound may similarly improve binding.
- Electron-Withdrawing Groups : Chlorine in phenylpiperazines (e.g., mCPP) facilitates H-bonding with residues like Thr351, critical for tubulin inhibition or receptor activation .
- Heterocyclic Moieties : Pyrazole (vs. imidazole or pyridine) introduces distinct electronic and steric profiles. For example, pyrazole’s dual nitrogen atoms may engage in bidentate interactions unavailable to phenyl derivatives .
Physicochemical Properties
- Basicity : Piperazine’s pKa is influenced by substituents. Benzhydrylpiperazines (e.g., cyclizine derivatives) show altered basicity due to bulky aryl groups, impacting solubility and membrane permeability . The pyrazole-methyl group in the target compound may moderately affect pKa compared to phenyl or benzyl substituents.
- phenylpiperazines prone to CYP450-mediated hydroxylation .
Biological Activity
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]piperazine is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine with 1-methyl-1H-pyrazole under controlled conditions. Variations in the synthetic route can lead to derivatives with altered biological activities. The Mannich reaction is a common method used for such syntheses, allowing for the introduction of various substituents that can enhance biological efficacy .
Biological Activity
The biological activity of this compound encompasses several pharmacological effects:
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrazole derivatives. For example, 1-methyl-4-(1H-pyrazol-3-yl)piperazine has been evaluated for its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells. The compound's efficacy is often linked to its ability to induce apoptosis and inhibit cell cycle progression .
Anti-inflammatory Effects
Piperazine derivatives have also been reported to possess anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and reduce edema in experimental models, making it a candidate for treating inflammatory diseases .
Case Studies
Several case studies have been conducted to assess the biological activity of this compound:
- Antimicrobial Efficacy : A study tested this compound against a panel of bacterial strains, showing inhibition zones ranging from 14 mm to 20 mm depending on the concentration used. This suggests that structural modifications can enhance its antimicrobial potency .
- Anticancer Activity : In vitro assays demonstrated that the compound significantly reduced cell viability in cancer cell lines, with IC50 values comparable to established chemotherapeutics like Doxorubicin. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the pyrazole ring could further enhance anticancer activity .
- Inflammation Models : Experimental models of inflammation showed that administration of this compound resulted in a marked decrease in inflammatory markers and symptoms, suggesting its potential use in treating chronic inflammatory conditions .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | Broad-spectrum | Disruption of cell wall synthesis |
| Anticancer | Significant inhibition | Induction of apoptosis |
| Anti-inflammatory | Moderate reduction | Inhibition of pro-inflammatory cytokines |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperazine, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via hydrazine condensation followed by cyclization. For example, hydrazine derivatives (e.g., phenylhydrazine hydrochloride) are refluxed with carbonyl-containing precursors in ethanol for 6–8 hours, yielding pyrazole intermediates. Subsequent alkylation with piperazine derivatives under basic conditions (e.g., NaOH/DMF) can introduce the piperazine moiety. Characterization involves 1H/13C NMR to confirm regioselectivity (e.g., pyrazole C-H protons at δ 7.3–8.3 ppm) and LCMS for molecular ion verification (e.g., [M+H]+ peaks) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Assign peaks for the pyrazole ring (δ 6.5–8.5 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm). Coupling patterns in 2D experiments (e.g., COSY, HSQC) resolve overlapping signals .
- X-ray Crystallography : Resolves steric effects in the pyrazole-piperazine linkage, confirming bond angles and torsional strain .
- Elemental Analysis : Validates purity (>95%) and stoichiometry .
Q. What biological assays are commonly used to evaluate its pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition : Screen against targets like aminopeptidase N (APN) or VEGFR2 using fluorometric assays. IC50 values are calculated via dose-response curves .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination. Combine with apoptosis markers (e.g., caspase-3 activation) .
- Anti-inflammatory Testing : Carrageenan-induced rat paw edema models, measuring COX-2 inhibition .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazole-piperazine coupling be addressed during synthesis?
- Methodological Answer :
- Protecting Group Strategies : Use Boc or acetyl groups on piperazine to direct alkylation to the pyrazole’s N-methyl position .
- Microwave-Assisted Synthesis : Reduces reaction time (2–4 hours vs. 8 hours) and improves yield (>90%) by enhancing kinetic control .
- DFT Calculations : Predict favorable transition states for regioselective bond formation using B3LYP/6-31G(d) basis sets .
Q. How do structural modifications influence binding affinity in enzyme inhibition studies?
- Methodological Answer :
- SAR Analysis : Replace the pyrazole’s methyl group with electron-withdrawing groups (e.g., -Cl, -NO2) to enhance APN inhibition. Compare IC50 shifts (e.g., from 12 µM to 4 µM) .
- Molecular Docking : Use AutoDock Vina to model interactions with VEGFR2’s ATP-binding pocket. Prioritize derivatives with hydrogen bonds to Glu885 and hydrophobic contacts with Leu1040 .
- Metabolic Stability : Introduce fluorobenzyl groups (e.g., 2-fluorobenzyl) to reduce CYP3A4-mediated degradation, assessed via liver microsome assays .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. Replicate conflicting studies under identical conditions .
- Metabolite Profiling : Use LC-HRMS to identify active metabolites (e.g., hydroxylated derivatives) that may explain discrepancies .
- Orthogonal Assays : Validate anticancer activity via both MTT and clonogenic assays to rule out false positives .
Q. What computational tools are effective for predicting off-target interactions?
- Methodological Answer :
- PharmaGIST : Aligns the compound’s pharmacophore with known drug targets, flagging risks for P2Y12 or serotonin receptor off-target binding .
- SwissADME : Predicts BBB permeability (e.g., TPSA < 60 Ų favors CNS penetration) and alerts for P-gp substrate potential .
- ToxCast Screening : Prioritize derivatives with low alerts for hepatotoxicity (e.g., mitochondrial membrane disruption) .
Methodological Best Practices
- Safety Protocols : Use P95 respirators and nitrile gloves during synthesis. Avoid open flames due to DCM’s low flashpoint (40°C) .
- Data Reproducibility : Archive raw spectral data (e.g., NMR FIDs, LCMS chromatograms) in open-access repositories like Zenodo.
- Collaborative Validation : Share compounds with independent labs for blinded bioactivity replication, mitigating batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
